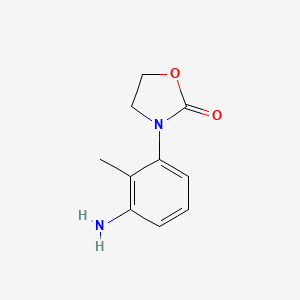

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

描述

属性

IUPAC Name |

3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-8(11)3-2-4-9(7)12-5-6-14-10(12)13/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOZERHZOSDAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of oxazolidinone derivatives typically involves the reaction of amino alcohols with isocyanates or through cyclization processes involving amino acids. For this compound, specific synthetic routes may vary, but they generally follow established protocols for oxazolidinone formation.

Antitumor Activity

Research indicates that oxazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated using MTT assays against human cancer cell lines such as MGC-803 (gastric), CNE-2 (nasopharyngeal), SK-OV-3 (ovarian), and NCI-H460 (lung) .

Table 1: Cytotoxicity of Oxazolidinone Derivatives

| Compound | MGC-803 IC50 (µM) | CNE-2 IC50 (µM) | SK-OV-3 IC50 (µM) | NCI-H460 IC50 (µM) |

|---|---|---|---|---|

| 4j | 5.0 | 8.0 | 6.5 | 7.0 |

| Cisplatin | 14.9 | 21.02 | 10.44 | 24.14 |

The data shows that compound 4j , structurally related to this compound, exhibits lower IC50 values compared to cisplatin, indicating enhanced cytotoxicity against these cancer cell lines.

The mechanism by which these compounds exert their effects includes inducing apoptosis and cell cycle arrest. For instance, compound 4j was shown to induce apoptosis in MGC-803 cells in a dose-dependent manner, with flow cytometry revealing increased apoptotic cells from 9.3% in control to 34.3% at higher concentrations . Additionally, cell cycle analysis indicated a significant arrest in the G1 phase.

Structure-Activity Relationships (SAR)

The introduction of specific substituents on the oxazolidinone scaffold has been shown to enhance biological activity. For example:

- Amino groups increase solubility and improve interaction with biological targets.

- Methyl substitutions can modulate lipophilicity and influence cellular uptake.

Case Studies

A study focusing on the SAR of oxazolidinones demonstrated that modifications at the phenyl ring significantly impacted their anticancer properties. Compounds with para-substituents exhibited better activity compared to those with meta-substituents .

Table 2: Summary of SAR Findings

| Substituent Position | Activity Level |

|---|---|

| Para | High |

| Meta | Moderate |

| Ortho | Low |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. These compounds are structurally related to known antibiotics and have been evaluated for their effectiveness against various bacterial strains. In particular, studies have shown that modifications to the oxazolidinone core can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Some studies suggest that oxazolidinones can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, compounds similar to this compound have shown promise in targeting specific cancer cell lines, leading to apoptosis through mechanisms involving oxidative stress .

Synthesis and Organic Chemistry

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in the development of various derivatives through reactions such as N-alkylation and cyclization processes. For example, microwave-assisted synthesis methods have been explored to improve yields and reduce reaction times when producing related oxazolidinone derivatives . The ability to modify the amino group allows for a wide range of substituents that can tailor the biological activity of the resulting compounds.

Use in Drug Development

In drug discovery, this compound is being studied for its role in developing new therapeutic agents. Its structure allows for the introduction of different functional groups that can enhance pharmacokinetic properties such as solubility and bioavailability. This adaptability makes it a valuable scaffold for medicinal chemists aiming to create more effective drugs .

相似化合物的比较

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Analogues

2.1.1 Positional Isomers: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one

- Structure: The amino group is at the para position of the phenyl ring instead of the meta position.

- Synthesis: Catalytically reduced from 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au-NCs/SCNPs (gold nanoclusters in single-chain nanoparticles) in water at room temperature. The reaction involves a two-step mechanism: rapid formation of a diazene intermediate (λmax ≈ 360 nm) followed by slow conversion to the final product (λmax ≈ 250 nm) with an 89% yield after 20 hours .

- Applications : A key intermediate in drugs like Rivaroxaban (anticoagulant) and Sutezolid (antibiotic) .

2.1.2 Substituted Derivatives: (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

- Structure : Incorporates a naphthyl group and morpholine substituent, increasing steric bulk and hydrophilicity.

- Crystallography : Crystalizes in the P21/c space group with unit cell parameters a = 10.7764 Å, b = 12.0953 Å, c = 26.7606 Å , and β = 93.452° . Intramolecular O–H⋯N hydrogen bonding stabilizes the structure .

2.1.3 Phosphorylated Derivatives: 3-[(4-Substituted) (2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones

- Synthesis : Prepared via reaction of oxazolidin-2-one with phosphorus oxychloride, followed by amine substitution .

- Biological Activity : Exhibits antimicrobial activity against Gram-positive bacteria, attributed to the phosphoryl group’s interaction with bacterial enzymes .

2.1.4 Nitro-Substituted Analogues: Furazolidone (3-{[(5-Nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one)

- Structure : Features a nitro group on a furyl ring, increasing electrophilicity and redox activity.

- Applications : Broad-spectrum antimicrobial agent used in treating gastrointestinal infections. The nitro group is critical for its mechanism of action, generating reactive intermediates that damage microbial DNA .

Comparative Data Table

Key Structural and Functional Differences

- Substituent Position: The meta vs. para amino substitution in phenyl derivatives alters steric and electronic properties, impacting drug binding and metabolism .

- Synthesis Complexity: Au-NCs/SCNPs enable efficient catalytic reduction of nitro to amino groups under mild conditions, critical for scalable drug intermediate production .

准备方法

Cyclization via Amino Alcohols and Carbonylation

One common approach involves the reaction of an amino alcohol with phosgene or phosgene equivalents to form the oxazolidinone ring. For example, the amino group on 3-amino-2-methylphenyl can be converted into an amino alcohol intermediate, which then undergoes cyclization:

- Reagents: Amino alcohol, phosgene or triphosgene, base (e.g., triethylamine).

- Conditions: Typically carried out in anhydrous organic solvents such as dichloromethane at low temperatures.

- Outcome: Formation of the 1,3-oxazolidin-2-one ring fused to the aromatic amine.

This method is classical and well-documented for oxazolidinone synthesis.

Potassium Trimethylsilanolate Mediated Cleavage and Cyclization

Research has demonstrated the use of potassium trimethylsilanolate (KOSiMe3) as a reagent for efficient cleavage and cyclization of oxazolidinone precursors, which can be adapted for the synthesis of this compound:

- Procedure: Treatment of carbamate-protected intermediates with potassium trimethylsilanolate in tetrahydrofuran (THF) at elevated temperatures (~60–75 °C) for 1–3 hours.

- Advantages: This method allows one-step cleavage and cyclization, avoiding multi-step hydrolysis and hydrogenolysis.

- Yields: Reported yields can be as high as 72–100% in related oxazolidinone systems.

- Mechanism: The reagent acts as a hydroxide equivalent in organic solvent, promoting ring closure and removal of protecting groups where applicable.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazolidin-2-ones, including substituted derivatives similar to this compound:

- Method: Amino alcohols react with carbon disulfide and potassium carbonate in anhydrous ethanol under microwave conditions (e.g., 50 °C, 50 W power, 15 seconds irradiation).

- Benefits: Significantly reduced reaction times and improved yields.

- Application: Though specifically reported for oxazolidine-2-thiones, the methodology is adaptable for oxazolidinone synthesis by substituting reagents accordingly.

Mitsunobu Reaction and Subsequent Cyclization

In complex synthetic routes, Mitsunobu reactions have been used to install substituents on phenyl rings prior to oxazolidinone formation:

- Example: Coupling of methyl 2-(4-hydroxyphenyl)acetate with alcohols, followed by saponification, acid chloride formation, and reaction with oxazolidinone derivatives.

- Cyclization: The oxazolidinone auxiliary is then removed or transformed via hydrolysis or other cleavage methods to yield the target compound.

- Relevance: While this method is more elaborate, it demonstrates the versatility of oxazolidinone ring construction in the presence of various functional groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Amino alcohol + Phosgene | Amino alcohol, phosgene, base, DCM, low temp | Classical, straightforward | 60–85 | Requires careful handling of phosgene |

| KOSiMe3-mediated cleavage | Potassium trimethylsilanolate, THF, 60–75 °C | One-step cleavage & cyclization | 72–100 | Efficient, mild conditions, good for protected substrates |

| Microwave-assisted synthesis | Amino alcohol, K2CO3, CS2, ethanol, microwave | Fast reaction, energy-efficient | 70–90 | Adaptable, reduces reaction time significantly |

| Mitsunobu reaction + cyclization | Alcohols, methyl esters, oxazolidinone, n-BuLi | Versatile, allows complex substituents | 50–80 | Multi-step, suitable for functionalized targets |

Research Findings and Notes

- The potassium trimethylsilanolate method offers a convenient alternative to traditional hydrolysis and hydrogenolysis steps, especially for substrates bearing carbamate protecting groups, which are otherwise difficult to hydrolyze.

- Microwave-assisted methods provide a green chemistry approach by reducing reaction times and solvent usage, which is beneficial for scale-up and industrial applications.

- Protection of amino groups during synthesis is often necessary to prevent side reactions, with carbamate or benzyloxycarbonyl groups being common. The choice of protecting group affects the cleavage method and overall yield.

- The oxazolidinone ring serves as a versatile chiral auxiliary and intermediate in asymmetric synthesis, which can be exploited in the synthesis of amino acid derivatives and other biologically relevant molecules.

常见问题

Q. What are the optimal synthetic routes for preparing 3-(3-amino-2-methylphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Key Steps :

- Cyclization Reactions : Utilize α-amino alcohols or isocyanates with appropriate carbonyl compounds under reflux conditions (e.g., acetonitrile, 80°C) to form the oxazolidinone core .

- Side-Chain Functionalization : Introduce the 3-amino-2-methylphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Catalysts like Pd(PPh₃)₄ enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjust solvent polarity, temperature, and catalyst loading to minimize side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?

Methodological Answer:

- X-ray Crystallography Workflow :

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) to measure intensities.

- Structure Solution : Apply direct methods (SHELXT) or charge-flipping algorithms (SHELXD) for phase determination .

- Refinement : Refine atomic coordinates and displacement parameters using SHELXL, incorporating restraints for disordered groups .

- Visualization Tools : ORTEP-3 (for thermal ellipsoid plots) and WinGX (for data integration) ensure accurate structural representation .

Advanced Research Questions

Q. How do substituents on the oxazolidinone ring and aromatic moiety influence antibacterial activity, and what computational methods validate these structure-activity relationships (SAR)?

Methodological Answer:

- SAR Analysis :

- Oxazolidinone Core : The 1,3-oxazolidin-2-one ring is critical for binding to bacterial ribosomes. Methyl or fluorine substituents at position 5 enhance metabolic stability .

- Aromatic Side Chain : The 3-amino-2-methylphenyl group improves lipophilicity and membrane penetration. Electron-withdrawing groups (e.g., -NO₂) may reduce activity due to steric clashes .

- Computational Validation :

Q. What analytical strategies resolve contradictions between NMR and mass spectrometry data during structural characterization?

Methodological Answer:

- Case Study :

- NMR vs. MS Discrepancy : If MS suggests a molecular ion [M+H]⁺ at m/z 235, but NMR indicates impurities, perform:

High-Resolution MS (HRMS) : Confirm exact mass (e.g., 235.1215 vs. 235.1200).

2D NMR (HSQC, HMBC) : Assign protons and carbons unambiguously to detect trace byproducts (e.g., oxidation products) .

- Hyphenated Techniques : LC-MS/MS or GC-MS coupling isolates and identifies co-eluting impurities .

Q. How can metabolic stability and degradation pathways of this compound be studied in vitro?

Methodological Answer:

- Experimental Design :

- Microsomal Incubation : Incubate the compound with liver microsomes (human or rat) at 37°C. Monitor degradation via LC-MS at 0, 15, 30, and 60 min .

- Metabolite Identification : Derivatize metabolites with 2-nitrobenzaldehyde (2-NBA) to enhance UV/vis detection. Compare retention times and fragmentation patterns with synthetic standards .

- Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Q. What strategies are employed to model the compound’s interactions with non-ribosomal targets, such as human kinases or GPCRs?

Methodological Answer:

- Computational Workflow :

- Target Selection : Prioritize kinases (e.g., JAK3) or GPCRs (e.g., 5-HT₂A) based on structural homology to known oxazolidinone targets.

- Pharmacophore Modeling : Generate 3D pharmacophores (MOE, Schrödinger) using key functional groups (oxazolidinone carbonyl, aromatic amine).

- Virtual Screening : Dock the compound into target active sites (Glide SP/XP scoring) and rank poses by binding energy .

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。